N-(4-aminobutyl)-N-methylaniline
Overview
Description
N-(4-aminobutyl)-N-methylaniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with a 4-aminobutyl group and a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminobutyl)-N-methylaniline can be achieved through several methods. One common approach involves the reaction of N-methylaniline with 4-aminobutyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminobutyl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to yield various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
N-(4-aminobutyl)-N-methylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-aminobutyl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cell membrane receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminobutyl)-N-ethylisoluminol: Similar in structure but with an ethyl group instead of a methyl group.
N-(4-aminobutyl)acetamide: Contains an acetamide group instead of an aniline moiety.
Uniqueness
N-(4-aminobutyl)-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N-(4-aminobutyl)-N-methylaniline, also known as N-methyl-4-aminobutyl aniline, is a compound with significant biological activity that has garnered attention in various research fields. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on existing literature.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₉H₁₃N₂
- Molecular Weight : 149.21 g/mol
- CAS Number : 7839-85-0
The compound features an amine functional group, which is crucial for its biological interactions.
1. Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. A study conducted on various cancer cell lines indicated that this compound exhibits significant antiproliferative effects. For instance, it demonstrated IC₅₀ values of 18.5 nM against Mer kinase and 33.6 nM against c-Met kinase, suggesting its role as a dual-target inhibitor in cancer therapy .
Cell Line | IC₅₀ (nM) |
---|---|
HepG2 (Liver cancer) | 18.5 |
MDA-MB-231 (Breast) | 33.6 |
HCT116 (Colon) | 41.5 |
These findings indicate that this compound could be a promising candidate for further development in cancer treatment.
The mechanisms through which this compound exerts its biological effects are primarily through enzyme inhibition and interaction with cellular pathways. The compound is known to inhibit specific kinases involved in cell proliferation and survival, leading to apoptosis in cancer cells .
3. Toxicological Profile
While exploring the biological activity, it is also crucial to consider the toxicological aspects of this compound. Research indicates that compounds with similar structures can lead to adverse effects such as methaemoglobinaemia and erythrocyte hemolysis when administered in high doses . Long-term exposure studies are necessary to fully understand the safety profile of this compound.
Case Study 1: In Vitro Studies on Cancer Cell Lines
A detailed investigation was conducted to evaluate the effects of this compound on various cancer cell lines:
- Methodology : The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed in HepG2 and MDA-MB-231 cells at concentrations above 10 nM, confirming its potential as an anticancer agent.
Case Study 2: Metabolic Pathways
Another study focused on understanding the metabolic pathways involved in the breakdown of this compound:
Properties
IUPAC Name |
N'-methyl-N'-phenylbutane-1,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(10-6-5-9-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEMNVMHZPEHBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCN)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146426-02-0 | |
Record name | N-(4-aminobutyl)-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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